
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CPI-444 and is a potent and selective inhibitor of the adenosine A2A receptor.
Wirkmechanismus
The mechanism of action of N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide involves the inhibition of the adenosine A2A receptor, which is a G protein-coupled receptor that is expressed on immune cells and tumor cells. By inhibiting this receptor, the compound can modulate immune responses and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has been shown to have several biochemical and physiological effects. The compound can modulate immune responses by inhibiting the production of pro-inflammatory cytokines and increasing the activity of immune cells such as T cells and natural killer cells. In addition, the compound can inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has several advantages for lab experiments. The compound is highly selective for the adenosine A2A receptor and has low toxicity, which makes it an ideal candidate for in vitro and in vivo studies. However, the compound has limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide. One potential direction is to study the compound's potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate the compound's effects on immune responses in infectious diseases such as HIV and tuberculosis. Additionally, further research is needed to optimize the synthesis of the compound and improve its solubility for use in experiments.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide involves a multi-step process that includes the reaction of 3-cyclopropyl-6-oxo-1,4-dihydropyridazine-1-carboxylic acid with cyclohexylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and infectious diseases. The compound has been shown to inhibit the adenosine A2A receptor, which is involved in regulating immune responses and tumor growth.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15(17-10-12-4-2-1-3-5-12)11-19-16(21)9-8-14(18-19)13-6-7-13/h8-9,12-13H,1-7,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMDCGFKBCBDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)amino)phenyl)acetamide](/img/structure/B2971278.png)
![4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2971279.png)
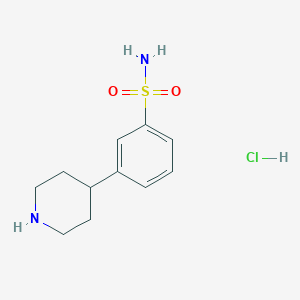
![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)


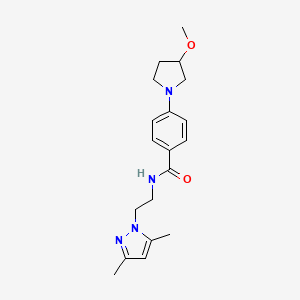
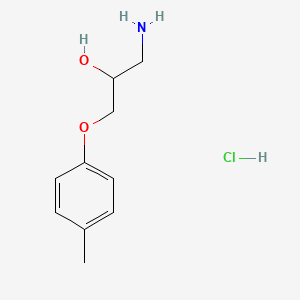

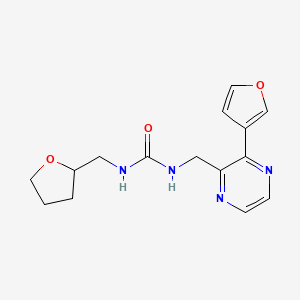
![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)
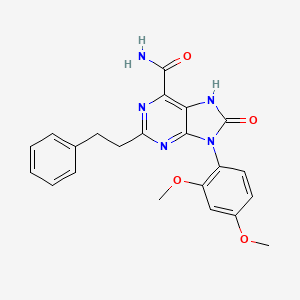
![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)